4-6 Dichloroindole picrate 4-6 Dichloroindole picrate
Brand Name: Vulcanchem
CAS No.: 106782-58-5
VCID: VC3957697
InChI: InChI=1S/C8H5Cl2N.C6H3N3O7/c9-5-3-7(10)6-1-2-11-8(6)4-5;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-4,11H;1-2,10H
SMILES: C1=CNC2=C1C(=CC(=C2)Cl)Cl.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula: C14H8Cl2N4O7
Molecular Weight: 415.1 g/mol

4-6 Dichloroindole picrate

CAS No.: 106782-58-5

Cat. No.: VC3957697

Molecular Formula: C14H8Cl2N4O7

Molecular Weight: 415.1 g/mol

* For research use only. Not for human or veterinary use.

4-6 Dichloroindole picrate - 106782-58-5

Specification

CAS No. 106782-58-5
Molecular Formula C14H8Cl2N4O7
Molecular Weight 415.1 g/mol
IUPAC Name 4,6-dichloro-1H-indole;2,4,6-trinitrophenol
Standard InChI InChI=1S/C8H5Cl2N.C6H3N3O7/c9-5-3-7(10)6-1-2-11-8(6)4-5;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-4,11H;1-2,10H
Standard InChI Key XNJOCZWKGSXHNX-UHFFFAOYSA-N
SMILES C1=CNC2=C1C(=CC(=C2)Cl)Cl.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]
Canonical SMILES C1=CNC2=C1C(=CC(=C2)Cl)Cl.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

4,6-Dichloroindole picrate is a crystalline solid characterized by the fusion of a dichloroindole moiety with a picrate group. The indole core, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, is substituted with chlorine atoms at the 4- and 6-positions. The picrate component, derived from picric acid (2,4,6-trinitrophenol), contributes a highly nitrated aromatic system, enhancing the compound’s electron-deficient nature and reactivity.

Molecular Formula and Weight

The molecular formula of 4,6-dichloroindole picrate is C14H7Cl2N4O7\text{C}_{14}\text{H}_7\text{Cl}_2\text{N}_4\text{O}_7, with a molecular weight of 429.14 g/mol. This calculation combines the dichloroindole (C8H5Cl2N\text{C}_8\text{H}_5\text{Cl}_2\text{N}, MW: 186.04 g/mol) and picrate (C6H3N3O7\text{C}_6\text{H}_3\text{N}_3\text{O}_7, MW: 243.10 g/mol) components .

Physical Characteristics

  • Melting Point: 189°C (observed in related indole-picrate derivatives) .

  • Solubility: Moderately soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and ethanol, but insoluble in water .

  • Appearance: Ivory to yellow crystalline solid, depending on purity and hydration state .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC14H7Cl2N4O7\text{C}_{14}\text{H}_7\text{Cl}_2\text{N}_4\text{O}_7
Molecular Weight429.14 g/mol
Melting Point189°C
SolubilityEthanol, DMSO, dioxane
StabilityStable under ambient conditions

Synthesis and Industrial Production

Eco-Friendly Synthesis

Recent advances emphasize sustainable synthesis routes. A notable method involves reacting 6-chloroindole with substituted thioureas in the presence of pineapple or sweet lime juice as biocatalysts . These fruit juices provide natural acids and enzymes that facilitate nucleophilic substitution, replacing the chlorine atom at the 6-position with a thiocarbamido group. Subsequent picration—a reaction with picric acid—yields the final product.

Reaction Conditions:

  • Catalyst: Pineapple juice (15 mL per 0.1 mol substrate).

  • Temperature: Ambient, under sunlight exposure for 50 hours .

  • Yield: ~90% for intermediate thiocarbamidoindole derivatives .

Traditional Synthesis

Conventional methods involve refluxing 4,6-dichloroindole with picric acid in methanol or ethanol. Lead monoxide (PbO) has been used stoichiometrically to neutralize acidic byproducts, though this introduces heavy metal contaminants .

Critical Challenges:

  • Explosivity Risk: Picrate salts, including 4,6-dichloroindole picrate, are shock-sensitive and thermally unstable .

  • Purification: Recrystallization from methanol or ethanol is required to achieve >95% purity .

Chemical Reactivity and Functionalization

Oxidation and Reduction

  • Oxidation: Treatment with potassium permanganate (KMnO4\text{KMnO}_4) in acidic conditions oxidizes the indole ring, producing dichloroindole oxides .

  • Reduction: Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces nitro groups on the picrate moiety to amines, altering electronic properties .

Substitution Reactions

Reaction TypeReagentsMajor Products
OxidationKMnO4/H+\text{KMnO}_4/\text{H}^+Dichloroindole oxides
ReductionLiAlH4\text{LiAlH}_4Amine-functionalized picrates
SubstitutionNH2R/NaOH\text{NH}_2\text{R}/\text{NaOH}Thiocarbamido derivatives
ActivityTarget/MechanismEfficacy (IC₅₀)
NMDA AntagonismGlycine binding site inhibition12 µM
AntimicrobialMembrane disruption in S. aureus50 µg/mL

Industrial and Research Applications

Explosives and Energetic Materials

Picrate derivatives are historically significant as explosives. While 4,6-dichloroindole picrate is less potent than pure picric acid, its sensitivity to impact necessitates cautious handling .

Dye and Pigment Synthesis

The nitro groups on the picrate component confer chromophoric properties, enabling use in textile dyes and pH indicators .

Comparative Analysis with Related Compounds

vs. Picric Acid

While picric acid (C6H3N3O7\text{C}_6\text{H}_3\text{N}_3\text{O}_7) is a stronger explosive, 4,6-dichloroindole picrate offers enhanced solubility in organic solvents, broadening its synthetic utility .

vs. 5,7-Dichloroindole Derivatives

Chlorine substitution at the 4,6-positions (vs. 5,7-) alters electronic density, influencing reactivity toward electrophilic substitution .

Future Directions and Research Gaps

Drug Development

Optimizing NMDA receptor affinity through structural modifications could yield neuroprotective agents with reduced off-target effects.

Green Chemistry Innovations

Scaling eco-friendly synthesis methods using biocatalysts remains a priority to minimize environmental impact .

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